molecular formula C12H8O3S B3168117 6-Thien-2-YL-1,3-benzodioxole-5-carbaldehyde CAS No. 926252-14-4

6-Thien-2-YL-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B3168117
CAS No.: 926252-14-4
M. Wt: 232.26 g/mol
InChI Key: KMBVLIUJDGQRLJ-UHFFFAOYSA-N
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Description

6-Thien-2-YL-1,3-benzodioxole-5-carbaldehyde is a substituted 1,3-benzodioxole derivative featuring a thiophene (thienyl) group at the 6-position and a carbaldehyde moiety at the 5-position of the benzodioxole core. The 1,3-benzodioxole scaffold is widely recognized in pharmaceutical and agrochemical applications due to its structural similarity to natural compounds like piperonal (a key component of vanilla flavor) and its versatility in synthetic chemistry . The introduction of a thienyl group introduces sulfur-based electronic effects, which may enhance reactivity, binding affinity, or metabolic stability compared to oxygen-containing analogs.

Properties

IUPAC Name

6-thiophen-2-yl-1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3S/c13-6-8-4-10-11(15-7-14-10)5-9(8)12-2-1-3-16-12/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBVLIUJDGQRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thien-2-YL-1,3-benzodioxole-5-carbaldehyde typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with thiophene derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the benzodioxole compound is reacted with a thiophene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

6-Thien-2-YL-1,3-benzodioxole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 6-Thien-2-YL-1,3-benzodioxole-5-carboxylic acid.

    Reduction: 6-Thien-2-YL-1,3-benzodioxole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Thien-2-YL-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Thien-2-YL-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Substituent Impact :

  • The methoxy derivative is commercially available and used in flavor synthesis .
  • Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity of the aldehyde, favoring condensation reactions (e.g., formation of hydrazones or Schiff bases) .
  • Thienyl Group : Introduces sulfur’s polarizability and π-electron richness, which may improve binding to biological targets (e.g., enzymes or receptors) compared to purely oxygenated analogs .

Physical and Chemical Properties

  • Solubility: Methoxy and hydroxy derivatives exhibit moderate solubility in polar solvents (e.g., DMSO, ethanol) due to their polar substituents. The thienyl analog may show lower solubility in aqueous media due to its hydrophobic sulfur moiety.
  • Reactivity : The aldehyde group enables condensation reactions (e.g., formation of hydrazones in ). Thienyl substitution may alter redox behavior compared to methoxy or methyl groups.

Biological Activity

6-Thien-2-YL-1,3-benzodioxole-5-carbaldehyde is an organic compound characterized by its unique molecular structure, featuring a thiophene ring and a benzodioxole core. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C12H8O3S
  • CAS Number : 926252-14-4
  • Molecular Weight : 232.25 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that this compound may exert antimicrobial effects by disrupting bacterial cell membranes or inhibiting essential metabolic enzymes. Its anticancer properties are believed to stem from its ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The specific mechanisms include:

  • Disruption of cell membrane integrity.
  • Inhibition of bacterial metabolic pathways.

Anticancer Properties

In vitro studies have highlighted the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines and inhibit tumor growth. Key findings include:

  • Induction of cell cycle arrest at the G2/M phase.
  • Activation of apoptosis-related pathways.

Research Findings and Case Studies

StudyBiological ActivityMethodologyKey Findings
AntimicrobialAgar diffusion assayInhibition of E. coli and S. aureus growth with MIC values < 50 µg/mL.
AnticancerMTT assay on cancer cell linesIC50 values ranged from 10 to 30 µM, comparable to standard chemotherapeutics.
CytotoxicityFlow cytometrySignificant induction of apoptosis observed in treated cells.

Comparative Analysis with Similar Compounds

This compound can be compared with other benzodioxole derivatives to assess its unique properties:

Compound NameStructure FeaturesBiological Activity
6-Bromo-1,3-benzodioxole-5-carboxaldehydeBrominated derivativeModerate antimicrobial activity
6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehydeMethoxy-substitutedLower anticancer efficacy
This compound Thiophene ring enhances activityHigh antimicrobial and anticancer efficacy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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